(3R)-3-Sulfanylhexanal
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Overview
Description
(3R)-3-Sulfanylhexanal is an organic compound characterized by the presence of a thiol group (-SH) attached to the third carbon of a hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Sulfanylhexanal typically involves the introduction of a thiol group into a hexanal precursor. One common method is the thiolation of hexanal using thiolating agents such as hydrogen sulfide (H₂S) or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the thiol group to the aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Sulfanylhexanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: (3R)-3-Sulfanylhexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Sulfanylhexanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in redox biology due to its thiol group.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of flavors and fragrances due to its unique odor profile.
Mechanism of Action
The mechanism of action of (3R)-3-Sulfanylhexanal involves its interaction with various molecular targets and pathways:
Redox Reactions: The thiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by forming disulfide bonds with cysteine residues in the active site.
Signal Transduction: The compound can modulate signal transduction pathways by altering the redox state of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Sulfanylhexanol: The reduced form of (3R)-3-Sulfanylhexanal.
(3R)-3-Sulfanylhexanoic Acid: The oxidized form where the aldehyde group is converted to a carboxylic acid.
(3R)-3-Sulfanylhexylamine: A derivative where the aldehyde group is replaced by an amine group.
Uniqueness
This compound is unique due to its combination of a thiol and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in biological research.
Properties
CAS No. |
577969-21-2 |
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Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
(3R)-3-sulfanylhexanal |
InChI |
InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
MMODARXIJRCRGL-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CC=O)S |
Canonical SMILES |
CCCC(CC=O)S |
Origin of Product |
United States |
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